Product packaging for 5-Bromo-1,2,3,4-tetrafluoronaphthalene(Cat. No.:CAS No. 31322-32-4)

5-Bromo-1,2,3,4-tetrafluoronaphthalene

Cat. No.: B14684469
CAS No.: 31322-32-4
M. Wt: 279.03 g/mol
InChI Key: OPMDOEGJCIISNZ-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrafluoronaphthalene is a high-value, multifunctional chemical scaffold designed for advanced research and development. Its structure incorporates both a bromine substituent and four fluorine atoms on the naphthalene core, making it a versatile intermediate for constructing complex molecules through cross-coupling reactions and further nucleophilic aromatic substitutions. Polyhalogenated and fluorinated naphthalene derivatives, such as those described in scientific literature, are of significant interest in medicinal chemistry for their potential as enzyme inhibitors. Related tetrafluoronaphthalene compounds have demonstrated potent inhibitory activity against metabolic enzymes like α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in metabolic and neurological disorder research . The molecular framework is defined by the formula C₁₀H₃BrF₄ . This compound serves as a critical building block in pharmaceutical development, agrochemical research, and the synthesis of functional materials. Researchers can utilize the reactive bromine site for metal-catalyzed couplings (e.g., Suzuki, Heck) to introduce complex carbon chains or aromatic systems, while the electron-deficient fluorine-bearing ring is amenable to nucleophilic substitution for introducing oxygen, nitrogen, or sulfur-based functionalities. The incorporation of fluorine atoms is a key strategy to modulate a compound's lipophilicity, metabolic stability, and binding affinity, making this reagent valuable for optimizing the properties of lead compounds. This compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Buyers are responsible for confirming product identity and purity to meet the specific requirements of their research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H3BrF4 B14684469 5-Bromo-1,2,3,4-tetrafluoronaphthalene CAS No. 31322-32-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31322-32-4

Molecular Formula

C10H3BrF4

Molecular Weight

279.03 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrafluoronaphthalene

InChI

InChI=1S/C10H3BrF4/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3H

InChI Key

OPMDOEGJCIISNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(C(=C2F)F)F)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Bromo 1,2,3,4 Tetrafluoronaphthalene and Analogous Fluorinated Naphthalenes

Established Fluorination Techniques in Aromatic Systems

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern synthetic chemistry, driven by the unique properties that fluorine imparts to organic molecules. Several powerful methods have been developed for this purpose, each with its own mechanistic nuances and substrate scope.

Nucleophilic Aromatic Fluorination (SNAr) Mechanistic Pathways

Nucleophilic aromatic substitution (SNAr) is a widely utilized method for introducing fluorine into electron-deficient aromatic rings. researchgate.netcore.ac.uk The reaction proceeds through a two-step addition-elimination mechanism. core.ac.uk In the first, rate-determining step, a nucleophilic fluoride (B91410) source attacks the aromatic ring at a carbon atom bearing a suitable leaving group (e.g., Cl, NO2), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netcore.ac.uk The high electronegativity of fluorine helps to stabilize this intermediate through its inductive effect. stackexchange.com In the subsequent, faster step, the leaving group is expelled, restoring the aromaticity of the ring. stackexchange.com

The efficiency of the SNAr reaction is highly dependent on the nature of the aromatic substrate, the leaving group, and the reaction conditions. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack. Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides. nih.gov Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are typically employed to enhance the nucleophilicity of the fluoride ion. chemtube3d.com

Interactive Table: Comparison of Fluoride Sources for SNAr Reactions
Fluoride SourceCommon ApplicationsAdvantagesDisadvantages
Potassium Fluoride (KF)Large-scale industrial processesLow cost, readily availableLower reactivity, requires high temperatures
Cesium Fluoride (CsF)Laboratory-scale synthesisHigh reactivity, milder conditionsHigher cost
Tetrabutylammonium Fluoride (TBAF)Mild fluorination of sensitive substratesHigh solubility in organic solvents, high reactivityHygroscopic, potential for side reactions

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers a complementary approach to SNAr, particularly for electron-rich aromatic systems. wikipedia.org This method involves the reaction of an aromatic substrate with a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org A variety of N-F reagents have been developed for this purpose, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being one of the most widely used due to its stability, safety, and effectiveness. wikipedia.orgoup.com

The mechanism of electrophilic fluorination generally involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. For naphthalene (B1677914), electrophilic attack typically occurs at the 1-position. oup.com

Diazotization-Based Fluorination (e.g., Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgorganic-chemistry.org The reaction proceeds via the diazotization of an aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt. youtube.com This salt is typically stable and can be isolated. wikipedia.org Thermal or photochemical decomposition of the diazonium salt then generates an aryl cation, which abstracts a fluoride ion from the tetrafluoroborate anion to yield the corresponding aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgyoutube.com

While a versatile method, the Balz-Schiemann reaction can sometimes suffer from moderate yields and the need for handling potentially explosive diazonium salts. researchgate.net Modifications using other counterions like hexafluorophosphates (PF6-) have been developed to improve yields in some cases. wikipedia.org

Halogen Exchange (Halex) Processes for Fluorine Introduction

The Halogen Exchange (Halex) process is a specific type of nucleophilic aromatic substitution where a halide (typically chloride or bromide) on an activated aromatic ring is replaced by fluoride. chemtube3d.comwikipedia.org This method is particularly important in industrial settings for the synthesis of fluoroaromatics. wikipedia.org The reaction is typically carried out at high temperatures using a source of fluoride such as anhydrous potassium fluoride in a polar aprotic solvent. wikipedia.orgresearchgate.net

The reactivity of the starting halide follows the order I > Br > Cl > F, which is the reverse of the C-X bond strength. However, in SNAr reactions, the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine makes the carbon atom more electrophilic, thus accelerating the reaction. stackexchange.com Phase-transfer catalysts can be employed to facilitate the reaction. researchgate.net

Direct C-H Fluorination Approaches

Direct C-H fluorination is an emerging and highly attractive strategy for the synthesis of organofluorine compounds, as it avoids the need for pre-functionalized starting materials. This approach involves the selective replacement of a C-H bond with a C-F bond. While still an active area of research, several methods have been developed, often employing transition-metal catalysts or potent electrophilic fluorinating reagents. For polycyclic aromatic hydrocarbons like naphthalene, direct fluorination can be achieved using reagents such as N-F compounds, though controlling regioselectivity can be a challenge. oup.comresearchgate.net The reaction conditions, including the solvent and the fluorinating agent, play a crucial role in determining the outcome and selectivity of the fluorination. oup.com

Regioselective Bromination in Polyfluorinated Naphthalene Architectures

The introduction of bromine into a polyfluorinated naphthalene ring is a key step in the synthesis of 5-Bromo-1,2,3,4-tetrafluoronaphthalene. The position of bromination is dictated by the directing effects of the fluorine substituents. Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. However, in highly fluorinated systems, the strong inductive electron-withdrawing effect of multiple fluorine atoms deactivates the ring towards electrophilic attack.

The bromination of naphthalene itself can lead to a mixture of isomers, with the major products being 1-bromonaphthalene (B1665260) and, upon further bromination, 1,4- and 1,5-dibromonaphthalene. mdpi.com The use of solid catalysts, such as montmorillonite (B579905) clays, can influence the regioselectivity of the reaction. arkat-usa.orgcardiff.ac.uk For instance, the bromination of naphthalene with bromine over KSF clay has been shown to produce 1,2,4,6-tetrabromonaphthalene. arkat-usa.org

In the context of a tetrafluoronaphthalene, the substitution pattern of the fluorine atoms will determine the most favorable position for bromination. For 1,2,3,4-tetrafluoronaphthalene (B8722808), the C5 and C8 positions are the most electron-rich and sterically accessible for electrophilic attack. Therefore, bromination would be expected to occur at one of these positions, leading to the formation of this compound. The choice of brominating agent (e.g., Br2, N-bromosuccinimide) and reaction conditions will be critical in achieving high regioselectivity and yield.

Interactive Table: Regioselectivity in the Dibromination of Naphthalene
CatalystMajor ProductMinor Product(s)Reference
Acidic amorphous silica-alumina1,4-dibromonaphthalene1,5-dibromonaphthalene mdpi.com
Calcined montmorillonite KSF clay1,5-dibromonaphthalene1,4-dibromonaphthalene mdpi.com

Bromine Introduction in Perfluorinated and Tetrafluorinated Naphthalene Scaffolds

The direct introduction of a bromine atom onto a pre-existing, highly fluorinated naphthalene core is a primary strategy for synthesizing compounds like this compound. Due to the electron-withdrawing nature of fluorine atoms, the naphthalene ring is deactivated towards traditional electrophilic aromatic substitution. Consequently, more specialized methods are required to achieve efficient bromination.

Recent research has demonstrated that magnesium amide-mediated halogenation is a highly effective method for this transformation. beilstein-journals.orgnii.ac.jp This approach involves a metalation-halogenation sequence that proceeds under mild conditions with short reaction times. For instance, the bromination of heptafluoronaphthalene (a close analogue to a tetrafluoronaphthalene scaffold) can be achieved in high yield using bromine (Br₂) as the halogen source. beilstein-journals.orgnii.ac.jp In one study, this method provided the desired brominated product in a 93% yield. nii.ac.jp

While elemental bromine proves effective in this mediated pathway, other common brominating agents like N-bromosuccinimide (NBS) have been shown to be less efficient for these electron-deficient substrates, often resulting in consistently low yields. beilstein-journals.orgnii.ac.jp The choice of halogenating agent is therefore critical for the successful synthesis of perfluorohalogenated naphthalenes (PFXNaPs). chemrxiv.orgrsc.org

Below is a table summarizing the outcomes of different halogenation reagents on a heptafluoronaphthalene scaffold, which serves as a model for tetrafluorinated systems.

Starting MaterialReagentConditionsProductYield
HeptafluoronaphthaleneI₂TMP₂Mg·2LiBr, 0 °C to RT, 1hIodinated Naphthalene91%
HeptafluoronaphthaleneN-Iodosuccinimide (NIS)TMP₂Mg·2LiBr, 0 °C to RT, 1hIodinated Naphthalene90%
HeptafluoronaphthaleneBr₂TMP₂Mg·2LiBr, 0 °C to RT, 1hBrominated Naphthalene93%
HeptafluoronaphthaleneN-Bromosuccinimide (NBS)VariousBrominated NaphthaleneLow
HeptafluoronaphthalenePhSO₂ClTMP₂Mg·2LiBr, 0 °C to RT, 1hChlorinated Naphthalene89%

This data is based on findings from studies on heptafluoronaphthalene halogenation. beilstein-journals.orgnii.ac.jp

Synthetic Routes Utilizing Brominated Precursors

An alternative to direct bromination is the construction of the fluorinated naphthalene ring system from smaller, pre-brominated aromatic precursors. While a specific, documented synthetic route for this compound from a precursor like pentafluorobenzene (B134492) is not readily found in surveyed literature, general principles of polyfluorinated aromatic synthesis suggest plausible pathways. Such strategies often involve the formation of one of the naphthalene rings through cyclization reactions.

One established method for building a fluorinated carbocyclic ring involves the intramolecular vinylic substitution of gem-difluoroalkenes. doi.org This strategy uses carbon nucleophiles to achieve 6-endo-trig cyclizations, leading to the formation of 3-fluoro-1,2-dihydronaphthalenes. These intermediates can then be readily aromatized to the corresponding 2-fluoronaphthalenes using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). doi.org Adapting this methodology could, in principle, allow for the construction of a tetrafluorinated naphthalene ring from a suitably substituted and brominated precursor.

Another approach involves the coupling of smaller aromatic fragments. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be used to form C-C bonds between aryl units. organic-chemistry.org For example, functionalized arylmagnesium reagents, which can be prepared from the corresponding aryl bromides or iodides, react effectively with electrophilic fluorinating agents to yield aromatic fluorides. organic-chemistry.org Conceptually, a brominated benzene (B151609) derivative could be coupled with a side chain that is later used to form the second ring of the naphthalene system.

Advanced Reaction Protocols for Naphthalene Derivative Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of waste. Advanced protocols such as one-pot and cascade reactions, along with green chemistry innovations, are increasingly applied to the synthesis of complex aromatic systems.

One-Pot and Cascade Reactions for Complex Fluoronaphthalene Construction

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and reduced solvent waste. A notable example is the transition-metal-free, one-pot transformation of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. nih.gov This process involves the selective activation of two C-F bonds, the formation of a hexatriene intermediate, a 6π electrocyclization, and subsequent rearomatization to form the naphthalene core. nih.gov

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, provide a powerful tool for rapidly building molecular complexity. The synthesis of 1,2,3,4-tetrasubstituted naphthalenes has been achieved through a fluoride-induced cascade reaction of lactol silyl (B83357) ethers, which are prepared from 4-alkynylisocoumarins and ketene (B1206846) silyl acetals. researchgate.net Such elegant strategies highlight the potential for constructing highly functionalized naphthalene scaffolds from simple starting materials in a single, efficient operation.

Green Chemistry Innovations in Halogenated Aromatic Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These innovations are particularly relevant to halogenated aromatic synthesis, which has traditionally relied on harsh reagents and chlorinated solvents.

Mechanochemistry utilizes mechanical energy, typically through ball milling, to drive chemical reactions. chemrxiv.org This technique often proceeds in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding), dramatically reducing solvent waste. rsc.org The direct mechanochemical halogenation of organic compounds is a promising green alternative to conventional solution-based methods. nih.govacs.org

Solvent-free fluorination of aromatic compounds has also been shown to be highly effective. Reactions of N-fluorobis(phenylsulfonyl)amine (NFSI) with naphthalene and other polycyclic aromatic hydrocarbons can proceed without a solvent, in some cases offering greater selectivity than reactions carried out in solution. google.com Similarly, the electrophilic fluorinating agent Selectfluor™ (F-TEDA-BF₄) can be used for the efficient solvent-free fluorination of electron-rich aromatic compounds, with products often easily isolated by vacuum sublimation. nih.gov

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive "green" alternatives to volatile organic solvents. In the context of fluorination, ILs can play multiple roles.

For electrophilic fluorination, imidazolium-based ionic liquids provide a convenient medium for reagents like Selectfluor™, allowing for the fluorination of arenes such as naphthalene under essentially acid-free conditions. organic-chemistry.org A key advantage is the potential to recycle and reuse the ionic liquid after simple extraction of the product. organic-chemistry.org

In nucleophilic fluorination, ILs can act as more than just solvents; they can serve as promoters. doi.org The ionic nature of ILs helps to dissolve alkali metal fluorides (e.g., KF, CsF) and can facilitate Sₙ2 fluorination processes. The IL cation and anion can engage in strong Coulombic interactions and hydrogen bonding, which can activate the substrate and enhance the nucleophilicity of the fluoride anion. doi.org

Atom-Economical and Sustainable Synthetic Principles for this compound and Analogous Fluorinated Naphthalenes

The pursuit of atom-economical and sustainable synthetic routes to highly functionalized aromatic compounds, such as this compound, is a cornerstone of modern green chemistry. Traditional synthetic methodologies often involve multi-step sequences with stoichiometric reagents, leading to significant waste generation and poor atom economy. In contrast, contemporary research focuses on the development of catalytic processes, the use of safer reagents and solvents, and the design of synthetic pathways that maximize the incorporation of reactant atoms into the final product.

For the synthesis of polyhalogenated naphthalenes, including brominated and fluorinated derivatives, several strategies are being explored to enhance their sustainability profiles. These approaches prioritize the reduction of environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. Key principles guiding this research include the use of catalytic rather than stoichiometric reagents, the exploration of solvent-free reaction conditions, and the development of one-pot syntheses to reduce purification steps and solvent usage.

Advancements in Sustainable Halogenation Techniques

Recent advancements in halogenation chemistry offer more environmentally benign alternatives to traditional methods. For instance, aerobic oxidative bromination presents a greener approach by utilizing molecular oxygen, a readily available and non-toxic oxidant, in conjunction with a bromine source like hydrobromic acid or sodium bromide. This method avoids the use of hazardous elemental bromine and can be catalyzed by metal-free systems, such as ionic liquids, which can often be recycled.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has also emerged as a powerful tool for sustainable synthesis. Mechanochemical bromination, for example, can be performed in the absence of bulk solvents, significantly reducing waste. The use of solid brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), catalyzed by recyclable materials like zeolites, offers a high atom economy and a reduced environmental footprint.

Catalytic Approaches to Fluorinated Naphthalenes

The introduction of fluorine atoms into aromatic systems often requires harsh conditions and hazardous reagents. However, catalytic methods are being developed to address these challenges. While direct C-H activation for the simultaneous introduction of multiple fluorine atoms and a bromine atom on the naphthalene core is still a developing area, related methodologies for analogous compounds provide valuable insights. Transition-metal-catalyzed cross-coupling reactions and modified Sandmeyer reactions are being optimized to improve their efficiency and reduce their environmental impact. For instance, the use of copper-catalyzed deaminofluorination offers a pathway to fluoroarenes from readily available anilines, potentially reducing the reliance on more hazardous fluorinating agents.

The table below summarizes key research findings on sustainable synthetic strategies applicable to the synthesis of polyhalogenated naphthalenes, providing a comparative overview of different methodologies.

MethodSubstrateReagents/CatalystConditionsYield (%)Key Sustainability Features
Aerobic Oxidative Bromination NaphthaleneNaBr/AcOH, [C4Py]NO3 (catalyst), O295 °CHigh (for various bromo-naphthalenes)Avoids elemental bromine; uses air as oxidant; potential for catalyst recycling.
Mechanochemical Bromination NaphthaleneDBDMH, FAU-type zeolite (catalyst)Ball milling, 30 Hz, 2 hGood (for mono- and di-bromonaphthalenes)Solvent-free; high atom economy with DBDMH; recyclable catalyst.
Mg Amide-Mediated Halogenation HeptafluoronaphthaleneMg(TMP)2, 1,2-dibromoethaneTHF, -78 °C to rt~20% (for brominated F7 naphthalenes)Provides access to highly fluorinated and brominated naphthalenes.

This table is generated based on data from analogous reactions and sustainable chemistry principles.

By embracing these atom-economical and sustainable principles, the chemical community can develop more responsible and efficient methods for the synthesis of complex molecules like this compound, contributing to a greener chemical industry.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 1,2,3,4 Tetrafluoronaphthalene

Transformations Involving the Bromine Substituent

The carbon-bromine bond in 5-bromo-1,2,3,4-tetrafluoronaphthalene is a versatile handle for the introduction of new functional groups. This section details the primary pathways for its transformation: palladium-catalyzed cross-coupling reactions and nucleophilic displacement.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the tetrafluoronaphthalene ring system makes the C-Br bond particularly amenable to oxidative addition to a palladium(0) center, a key step in many of these catalytic cycles.

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For a substrate like this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups.

The general mechanism involves the oxidative addition of the brominated naphthalene (B1677914) to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

While specific examples for this compound are not extensively documented, the reactivity of similar polyfluorinated aryl bromides suggests that efficient coupling can be achieved. The electron-withdrawing fluorine atoms can enhance the rate of oxidative addition, which is often the rate-determining step.

Representative Suzuki-Miyaura Coupling Conditions for Polyfluoroaryl Bromides:

Coupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90>90
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane10085-95
Thiophen-2-ylboronic acidPdCl₂(dppf)dppfCs₂CO₃DMF80>90

This table presents typical conditions and expected yields for Suzuki-Miyaura reactions of polyfluorinated aryl bromides, which are expected to be analogous for this compound.

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the reaction conditions are generally neutral to mildly basic.

The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium(II) center. The rate of transfer of different groups from tin can vary, allowing for selective couplings. For the synthesis of derivatives of this compound, various aryl, vinyl, and alkynyl stannanes could be employed.

Illustrative Stille Coupling Reaction Parameters:

Organotin ReagentCatalystLigandAdditiveSolventTemperature (°C)
Tributyl(phenyl)tinPd(PPh₃)₄PPh₃-Toluene110
Tributyl(vinyl)tinPdCl₂(PPh₃)₂PPh₃CuINMP80
Trimethyl(phenylethynyl)tinPd₂(dba)₃AsPh₃-1,4-Dioxane90

This interactive table showcases typical parameters for Stille coupling reactions involving aryl bromides. The specific conditions would need to be optimized for this compound.

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.

The mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium complex. Reductive elimination then yields the alkynylated product. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Typical Sonogashira Coupling Reaction Conditions:

AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
PhenylacetylenePdCl₂(PPh₃)₂CuITriethylamineTHF60
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene70
1-HeptynePdCl₂(dppf)CuIPiperidineDMF80

This table illustrates common conditions for the Sonogashira coupling of aryl bromides. These conditions would serve as a starting point for the alkynylation of this compound.

Beyond the Suzuki, Stille, and Sonogashira reactions, other transition metal-catalyzed couplings can be envisioned for the functionalization of this compound.

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of the bromonaphthalene with an alkene to form a substituted naphthalene derivative.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide or potassium ferrocyanide.

The electron-deficient nature of the tetrafluoronaphthalene core would likely facilitate these transformations, similar to other polyfluorinated aromatic substrates.

Nucleophilic Displacement of Bromine

While palladium-catalyzed reactions are highly effective, the bromine atom in this compound can also be susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the four fluorine atoms activates the aromatic ring towards nucleophilic attack. However, the bromine atom is generally a less facile leaving group than fluorine in SNAr reactions on polyfluoroaromatic compounds.

Therefore, direct nucleophilic displacement of the bromine is expected to be less common than displacement of one of the fluorine atoms, particularly those at the 1- and 4-positions which are more activated. The reaction outcome would be highly dependent on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles might favor substitution at the C-Br bond, but this would be in competition with substitution at the C-F bonds.

Due to the higher reactivity of the C-F bonds in polyfluoronated systems towards nucleophilic attack, specific conditions would be required to achieve selective displacement of the bromine atom. This selectivity can sometimes be influenced by the nature of the nucleophile and the presence of specific catalysts or additives.

Organometallic Reactions: Grignard and Lithiation Protocols

The carbon-bromine bond at the 5-position of the naphthalene ring serves as a key functional handle for generating highly reactive organometallic intermediates. These reagents are pivotal for constructing more complex molecular architectures through the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reaction: The reaction of this compound with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 5-(1,2,3,4-tetrafluoronaphthyl)magnesium bromide. The general protocol for Grignard reagent formation involves the careful addition of the aryl halide to magnesium turnings. walisongo.ac.id This organomagnesium compound behaves as a strong nucleophile and can be used in subsequent reactions with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.

Lithiation Protocols: Alternatively, a more reactive organolithium species can be generated via halogen-metal exchange. This is typically achieved by treating the bromo-substituted naphthalene with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF. growingscience.com This exchange is generally a fast and efficient process for bromo-aromatic compounds, yielding 5-lithio-1,2,3,4-tetrafluoronaphthalene. mdpi.com This lithiated intermediate is a powerful nucleophile and base, readily reacting with electrophiles to create functionalized derivatives. The choice between Grignard and lithiation protocols can depend on the desired subsequent reaction and the compatibility of other functional groups present in the molecule. growingscience.com

Reaction TypeReagentIntermediate FormedExample of Subsequent Reaction Product
Grignard ReactionMagnesium (Mg)5-(1,2,3,4-tetrafluoronaphthyl)magnesium bromide1-(1,2,3,4-tetrafluoronaphthalen-5-yl)ethanol (with acetaldehyde)
Lithiationn-Butyllithium (n-BuLi)5-lithio-1,2,3,4-tetrafluoronaphthalene1,2,3,4-tetrafluoronaphthalene-5-carboxylic acid (with CO2)

Reactivity Profile of the Tetrafluoronaphthalene Ring System

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorine Atoms

The tetrafluorinated ring of this compound is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the four fluorine atoms. This electronic characteristic makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a fluoride (B91410) ion, which is an excellent leaving group.

The substitution does not occur randomly; regioselectivity is a key feature of these reactions. The fluorine atoms at the C-1 and C-4 positions are generally the most activated towards nucleophilic attack. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized more effectively by the adjacent aromatic ring and the other fluorine atoms. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can influence the rate and selectivity of the substitution. In some cases, sequential substitution of multiple fluorine atoms can be achieved by carefully controlling the reaction stoichiometry and conditions. nih.gov

Position on RingSusceptibility to SNArActivating FactorsCommon Nucleophiles
C-1 / C-4HighStabilization of Meisenheimer complex intermediateRO⁻, RS⁻, R₂NH
C-2 / C-3LowLess effective stabilization of the intermediateStronger nucleophiles or harsher conditions required

Electrophilic Aromatic Substitution on Naphthalene Core

In stark contrast to the fluorinated ring, the non-fluorinated, bromo-substituted ring is deactivated towards electrophilic aromatic substitution (EAS). The tetrafluorobenzyl group acts as a powerful electron-withdrawing group, significantly reducing the electron density of the entire naphthalene system and making it less nucleophilic. libretexts.org Consequently, EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation are considerably more difficult to achieve compared to unsubstituted naphthalene and require harsh reaction conditions. libretexts.orgresearchgate.net

When forced to react, the substitution will occur on the less deactivated ring (the one bearing the bromine atom). The position of the incoming electrophile is directed by the existing substituents. The bromine atom is a deactivating but ortho-, para-director. However, the overriding deactivating effect of the tetrafluoro-ring system will be the dominant factor. Steric hindrance and electronic deactivation will likely direct the incoming electrophile to the C-6 or C-8 positions, which are furthest from the electron-withdrawing ring and influenced by the bromine director.

Radical Reactions and Their Selectivity in Fluorinated Systems

The carbon-bromine bond is weaker than the carbon-fluorine and carbon-carbon bonds within the molecule, making it the most likely site for radical reactions initiated by homolytic cleavage. This can be achieved through thermolysis, photolysis, or with the use of radical initiators. The cleavage of the C-Br bond would generate a 1,2,3,4-tetrafluoronaphthalen-5-yl radical.

This aryl radical is a highly reactive intermediate that can participate in a variety of radical chain reactions. Its selectivity would be governed by factors such as the stability of the radical and the reaction partners available. In fluorinated systems, the high electronegativity of fluorine atoms can influence the electronic properties and, consequently, the reactivity of the radical center. For instance, this radical could abstract a hydrogen atom from a solvent molecule, add across a double bond, or be trapped by other radical species.

Electrochemical Properties and Redox Chemistry

Oxidation Behavior and Mechanisms

The electrochemical properties of this compound are dominated by the strong electron-withdrawing nature of the polyfluorinated ring system. This feature makes the molecule significantly more difficult to oxidize compared to unsubstituted naphthalene.

Electrochemical studies, such as cyclic voltammetry, would be expected to show an oxidation potential at a significantly high positive value. The mechanism of oxidation would involve the initial removal of an electron from the naphthalene π-system to form a radical cation. The stability of this radical cation would be relatively low due to the destabilizing effect of the electron-withdrawing fluorine atoms. The subsequent fate of this intermediate would depend heavily on the solvent and electrolyte system used. In the presence of nucleophiles, the radical cation could undergo follow-up chemical reactions, leading to the formation of substituted products. In non-nucleophilic, aprotic media, it might exhibit more reversible behavior or undergo dimerization or polymerization.

Electrochemical PropertyExpected BehaviorRationale
Oxidation Potential High positive valueStrong deactivation of the aromatic ring by four fluorine atoms.
Initial Redox Event Formation of a radical cationOne-electron transfer from the π-system.
Intermediate Stability Relatively lowDestabilized by electron-withdrawing substituents.
Follow-up Reactions Highly dependent on mediumCan include reaction with nucleophiles, dimerization, or polymerization.

Advanced Spectroscopic and Analytical Characterization Methodologies for Fluorinated Naphthalenes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 5-Bromo-1,2,3,4-tetrafluoronaphthalene, providing detailed information about the proton, carbon, and fluorine environments within the molecule.

¹H NMR spectroscopy would be utilized to identify the hydrogen atoms on the aromatic ring. For this compound, the protons are located on the brominated ring. The chemical shifts, coupling constants (J-values), and multiplicity of the signals would provide critical information about their relative positions and connectivity. Due to the electronegativity of the bromine and the influence of the fused perfluorinated ring, the proton signals are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets), allowing for the assignment of each proton to its specific position on the naphthalene (B1677914) core.

Table 1: Predicted ¹H NMR Data for this compound

Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 7.5 - 7.8 d J(H6-H7) = 7-9
H-7 7.3 - 7.6 t J(H7-H6) = 7-9, J(H7-H8) = 7-9

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the attached fluorine and bromine atoms. Carbon atoms bonded to fluorine will exhibit characteristic C-F coupling, which can be observed in the ¹³C NMR spectrum, providing further structural confirmation. Decoupling techniques, such as proton decoupling, are typically used to simplify the spectrum and enhance signal-to-noise.

Table 2: Predicted ¹³C NMR Data for this compound

Position Predicted Chemical Shift (ppm)
C-1, C-2, C-3, C-4 135 - 150 (with C-F coupling)
C-4a, C-8a 120 - 135
C-5 115 - 125

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the fluorine atoms in a molecule. For this compound, the four fluorine atoms on one of the aromatic rings would give rise to signals in the ¹⁹F NMR spectrum. The chemical shifts are highly sensitive to the local electronic environment, and F-F coupling between non-equivalent fluorine atoms would provide valuable information about their spatial relationships. The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of signals, making it a powerful tool for the analysis of fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data for this compound

Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-1, F-4 -140 to -160 m

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₃BrF₄). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster for the molecular ion, providing definitive evidence for the presence of a single bromine atom in the molecule.

Table 4: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₁₀H₃⁷⁹BrF₄]⁺ 277.9385

Note: The data in this table is based on theoretical calculations.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be employed to assess the purity of a sample of this compound and to identify any volatile impurities. The sample is first vaporized and separated based on the components' boiling points and interactions with the chromatographic column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and quantification of the target compound and any impurities.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture. For a compound such as this compound, LC/MS/MS offers high selectivity and sensitivity, which is crucial when analyzing samples where it may be present at trace levels.

The methodology involves introducing a sample into a liquid chromatograph, which separates the components based on their physicochemical properties, such as polarity. The separated components then enter a tandem mass spectrometer. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In the tandem part of the mass spectrometer (MS/MS), specific parent ions are selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification of the target analyte.

For this compound, a C18 reversed-phase column would likely be employed for chromatographic separation. The mass spectrometer would be operated in a mode that allows for the detection of the specific isotopic pattern of bromine, which is a key characteristic for identifying brominated compounds. The fragmentation pattern in MS/MS would be unique to the structure of the molecule, providing confirmation of the arrangement of the bromine and fluorine atoms on the naphthalene core. The limits of quantification for similar halogenated compounds using LC/MS/MS can reach the nanogram per liter (ng/L) range in water samples. google.com

Table 1: Illustrative LC/MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseGradient of water and acetonitrile/methanol with a possible additive like formic acid
Flow Rate0.2 - 0.5 mL/min
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) in negative or positive mode, or Atmospheric Pressure Chemical Ionization (APCI)
Parent Ion (m/z)Corresponding to the molecular weight of C10H3BrF4
Product Ions (m/z)Specific fragments resulting from the dissociation of the parent ion
Collision EnergyOptimized for the specific parent-to-product ion transition

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis by Combustion Ion Chromatography (CIC)

The analysis involves the combustion of a sample at high temperatures (typically around 1000 °C) in an oxygen-rich atmosphere. This process breaks down the organic compounds and converts the organically bound fluorine into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an absorption solution, which is subsequently injected into an ion chromatograph. The ion chromatograph separates the fluoride ions from other anions, and a conductivity detector quantifies their concentration.

Total Organic Fluorine (TOF) analysis measures the entire content of fluorine in organic compounds within a sample. To determine TOF, the total fluorine (TF) is first measured. Then, the total inorganic fluorine (TIF) is measured separately, often by direct injection of an aqueous extract of the sample into the ion chromatograph. The TOF is then calculated by subtracting the TIF from the TF.

Extractable Organic Fluorine (EOF) is a subset of TOF and measures the amount of organic fluorine that can be extracted from a solid sample using a solvent, typically methanol or acetonitrile. The extract is then analyzed by CIC. This measurement can provide an indication of the bioavailable fraction of fluorinated compounds.

For this compound, CIC would provide a measure of the total fluorine content contributed by this compound in a given matrix. This can be a cost-effective way to screen for the presence of such fluorinated substances before employing more targeted techniques like LC/MS/MS.

Table 2: Conceptual Overview of TOF and EOF Analysis for a Sample Containing this compound

Analysis TypeDescriptionInformation Gained
Total Fluorine (TF) Combustion of the entire sample followed by IC analysis of the absorption solution.Total concentration of both organic and inorganic fluorine.
Total Inorganic Fluorine (TIF) Direct analysis of an aqueous extract of the sample by IC.Concentration of inorganic fluoride salts.
Total Organic Fluorine (TOF) Calculated as TF - TIF.Total concentration of all organically bound fluorine.
Extractable Organic Fluorine (EOF) Combustion of a solvent extract of the sample followed by IC analysis.Concentration of solvent-extractable organically bound fluorine.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

C-F Stretching: Strong absorption bands are expected in the region of 1000-1400 cm⁻¹. The exact positions would be influenced by the presence of multiple fluorine atoms on the aromatic ring.

C-Br Stretching: A weaker absorption band is anticipated at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Aromatic C=C Stretching: The naphthalene ring structure would exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations of the C-H bonds on the non-fluorinated ring would appear in the 700-900 cm⁻¹ region, and their pattern would be indicative of the substitution pattern.

The FT-IR spectrum serves as a molecular "fingerprint" and can be used for the identification and purity assessment of this compound.

Table 3: Expected FT-IR Absorption Regions for this compound

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretching3000 - 3100Medium to Weak
Aromatic C=C Stretching1450 - 1600Medium to Strong
C-F Stretching1000 - 1400Strong
Aromatic C-H Bending (out-of-plane)700 - 900Strong
C-Br Stretching500 - 600Weak to Medium

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, which results in the promotion of electrons from a ground state to a higher energy excited state. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the electronic structure of the molecule.

For this compound, the naphthalene core is the primary chromophore. The absorption bands in the UV-Vis spectrum would be due to π → π* electronic transitions within the aromatic system. The presence of the bromine and fluorine substituents would be expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted naphthalene. This is due to the electronic effects (inductive and resonance) of the halogen atoms. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, can provide valuable information about the electronic environment of the chromophore.

Table 4: Predicted UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent

Electronic TransitionExpected Wavelength Range (nm)Description
π → π220 - 280High-energy transitions within the aromatic rings.
π → π280 - 350Lower-energy transitions, characteristic of the extended naphthalene system.

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves irradiating a single crystal with a beam of X-rays and observing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined with high precision.

For this compound, a successful single crystal X-ray diffraction analysis would provide unambiguous information about its molecular structure, including:

Bond Lengths and Angles: Precise measurements of the C-C, C-F, C-Br, and C-H bond lengths and the angles between them.

Conformation and Stereochemistry: The exact arrangement of the atoms in space.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, including any potential halogen bonding or π-stacking interactions.

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for computational modeling studies.

Table 5: Information Obtainable from Single Crystal X-ray Diffraction of this compound

Structural ParameterSignificance
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise x, y, and z positions of each atom in the unit cell.
Bond Lengths The distances between bonded atoms, providing insight into bond strength and order.
Bond Angles The angles between adjacent bonds, defining the molecular geometry.
Torsion Angles The dihedral angles that describe the conformation of the molecule.
Intermolecular Contacts The distances between atoms of neighboring molecules, revealing non-covalent interactions.

Examination of Crystal Packing and Supramolecular Interactions

A thorough review of crystallographic databases and the scientific literature indicates that the specific crystal structure of this compound has not yet been experimentally determined and reported. Consequently, a detailed analysis of its crystal packing and supramolecular interactions based on empirical data is not possible at this time. However, by applying the principles of crystal engineering and examining the known structures of analogous halogenated and polyfluorinated aromatic compounds, a predictive assessment of the likely intermolecular forces that govern the solid-state assembly of this molecule can be formulated.

The crystal packing of this compound is anticipated to be a dense arrangement, primarily dictated by a sophisticated interplay of halogen bonding and π-π stacking interactions, further modulated by weaker C-H···F and F···F contacts. The presence of both a polarizable bromine atom and highly electronegative fluorine atoms on the naphthalene core creates a unique electronic landscape that will define the preferred supramolecular synthons.

Key Expected Supramolecular Interactions:

Halogen Bonding: The bromine atom in the 5-position is expected to be a key participant in halogen bonding. Due to the electron-withdrawing effect of the tetrafluorinated ring, the bromine atom will possess a region of positive electrostatic potential (a σ-hole) on its outer surface, making it an effective halogen bond donor. Potential halogen bond acceptors in neighboring molecules could include the fluorine atoms (C-Br···F), which possess regions of negative electrostatic potential, or the π-system of the aromatic rings (C-Br···π). The directionality and moderate strength of these interactions are crucial in establishing a well-ordered crystal lattice. Type II halogen-halogen (Br···Br) interactions, where the bromine atoms of adjacent molecules interact, may also contribute to the packing, although this is generally a weaker interaction.

Other Weak Interactions: While halogen bonding and π-π stacking are expected to be the dominant forces, other weaker interactions will also play a role in refining the crystal packing. These include C-H···F hydrogen bonds, where the hydrogen atoms of the non-fluorinated ring interact with the fluorine atoms of a neighboring molecule. Numerous weak F···F contacts are also anticipated, which, although individually weak, can collectively contribute to the lattice energy.

Table of Expected Supramolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorSignificance in Crystal Packing
Halogen BondC-BrFHigh: A primary directional interaction contributing to the formation of supramolecular synthons.
Halogen BondC-Brπ-systemHigh: A significant interaction influencing the relative orientation of molecules.
π-π StackingPerfluorinated RingHydrogenated RingHigh: A major cohesive force driving the stacking of aromatic cores.
Hydrogen BondC-HFMedium: Contributes to the fine-tuning of the crystal packing and overall lattice energy.
van der WaalsFFLow to Medium: Numerous weak contacts that collectively enhance crystal density and stability.
Halogen-HalogenBrBrLow: Potentially contributes to packing, but likely a weaker interaction compared to C-Br···F/π.

Computational and Theoretical Studies on 5 Bromo 1,2,3,4 Tetrafluoronaphthalene and Fluorinated Naphthalene Systems

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to predicting the electronic structure, energy, and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of polyhalogenated aromatic compounds due to its favorable balance of accuracy and computational cost. nih.govmdpi.com In studies of related systems, such as polychlorinated naphthalenes (PCNs) formed from chlorophenol precursors, DFT has been instrumental in elucidating reaction mechanisms and kinetics. mdpi.com For instance, the MPWB1K functional with a 6-311+G(3df,2p) basis set has been successfully used to calculate potential energy barriers and reaction heats for the formation of chlorinated naphthalenes. mdpi.com

Similarly, in the study of perfluorohalogenated naphthalenes (PFXNaPs), DFT calculations at the SMD18(THF)/M06-2X-D3/6-311+G(d,p)-SDD level of theory have been employed to analyze intermolecular interactions, such as π-hole and σ-hole bonding. rsc.orgchemrxiv.orgchemrxiv.org These calculations reveal how the introduction of multiple fluorine atoms onto the naphthalene (B1677914) ring enhances electron-withdrawing properties and influences crystal packing. chemrxiv.orgchemrxiv.org For polyfluorinated naphthalene-bis-hydrazimides, DFT has been used to describe the ground state electronic structures and interpret UV-vis spectra, providing insights into the Lowest Unoccupied Molecular Orbital (LUMO) energy variations with the degree of fluorination. nih.gov

The following table illustrates typical energetic data that can be obtained from DFT calculations on related halogenated naphthalene formation reactions, demonstrating the kind of information that could be determined for 5-Bromo-1,2,3,4-tetrafluoronaphthalene.

ReactionPotential Barrier (ΔE) (kcal/mol)Reaction Heat (ΔH) (kcal/mol)
3-CP + H → 3-CPR + H₂12.51-12.94
3-CP + OH → 3-CPR + H₂O0.17-27.81
3-CP + O(³P) → 3-CPR + OH8.20-12.04
3-CP + Cl → 3-CPR + HCl-5.87-15.66
Data derived from studies on 3-chlorophenol (B135607) (3-CP) as a precursor to polychlorinated naphthalenes. mdpi.com

For higher accuracy, particularly in the study of intermolecular interactions and excited states, ab initio methods are employed. Though computationally more demanding, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data. In the context of halogenated aromatics, ab initio calculations have been used to study cation-π interactions in Ag(I)-substituted naphthalene complexes. worldscientific.com For these systems, geometries were optimized at the MP2/3-21G(d) level, and binding affinities were calculated at the high-accuracy CCSD(T)/6-31+G(d) level. worldscientific.com Such studies demonstrate that Ag+ preferentially binds to the aromatic ring, and the strength of this interaction can be modulated by substituents. worldscientific.com

Another application of ab initio methods is in the study of dimer interactions. For the naphthalene dimer, calculations using MP2 with correlation-consistent basis sets have been used to locate stationary points on the potential energy surface and to estimate the contributions of electrostatic and dispersion forces to the interaction energies. researchgate.net These high-level calculations are crucial for understanding the fundamental non-covalent forces that govern the assembly of aromatic molecules.

Molecular Modeling and Simulation Methodologies

While quantum chemical methods are excellent for studying the electronic properties of single molecules or small clusters, molecular modeling and simulation techniques are necessary to explore the conformational dynamics and bulk properties of materials.

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecular systems. nih.gov In the context of fluorinated compounds, MD simulations have been used to study the behavior of per- and polyfluorinated alkyl substances (PFASs) in different environments, such as the formation of micelles in the presence of ethanol. nih.gov These simulations provide atomistic-level insights into how these molecules behave in solution. nih.gov For fluorinated aromatic amino acids, MD simulations using specialized force fields are employed to model the structure and dynamics of fluorinated proteins, with results that can be compared to experimental data from techniques like 19F NMR. nih.govbiorxiv.org

A critical prerequisite for accurate MD simulations is a well-parameterized force field. The development of force fields for fluorinated systems presents unique challenges due to the high electronegativity and polarity of the C-F bond. nih.govacs.org The MM4 force field, for example, has been specifically parameterized for fluorinated hydrocarbons. nih.gov This process involves fitting parameters for bond lengths, bond angles, torsion angles, and non-bonded interactions against experimental data and high-level ab initio calculations. nih.govacs.org The development of such force fields often requires the inclusion of special cross-terms to account for the significant geometric consequences of fluorine substitution. nih.gov

For fluorinated aromatic amino acids, force field parameters have been developed for use with the AMBER ff15ipq protein force field. nih.govbiorxiv.org This involves deriving atomic charges using schemes like the Implicitly Polarized Charge (IPolQ) method in the presence of explicit water molecules and fitting bonded parameters to quantum mechanical energy calculations. nih.govbiorxiv.org The accuracy of these force fields is then validated by simulating benchmark peptides and proteins and comparing the results with experimental data. nih.govbiorxiv.org

The table below shows a selection of software and force fields commonly used in the simulation of fluorinated organic molecules.

Software/Force FieldApplication Area
GaussianQuantum chemical calculations (DFT, ab initio)
AMBERMolecular dynamics simulations, particularly for biomolecules
MM4Molecular mechanics calculations for small organic molecules
CHARMMMolecular dynamics simulations, particularly for biomolecules
This table represents a non-exhaustive list of tools applicable to the study of fluorinated naphthalene systems.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule, as calculated by quantum chemical methods, provides deep insights into its chemical reactivity. For halogenated aromatic compounds, the presence of electronegative fluorine atoms and the polarizable bromine atom significantly influences the electron distribution and, consequently, the molecule's reactivity.

In studies of perfluorohalogenated naphthalenes, computational analyses have shown that the introduction of multiple fluorine atoms enhances π-hole bonding without diminishing σ-hole bonding, a unique feature of these systems. rsc.orgchemrxiv.orgchemrxiv.org The electrostatic potential surface of these molecules, calculated using DFT, reveals positive regions (σ-holes and π-holes) that can engage in attractive interactions with nucleophiles.

The reactivity of substituted naphthalenes is a key area of investigation, with computational studies providing mechanistic insights into regioselective C-H functionalization. nih.gov DFT is often used to model reaction pathways and transition states, explaining the observed regioselectivities in metal-catalyzed reactions. nih.gov For a molecule like this compound, such analyses could predict the most likely sites for nucleophilic or electrophilic attack, as well as the susceptibility of the C-Br bond to cleavage in cross-coupling reactions. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO can be used to determine global reactivity descriptors, which help in understanding the kinetic stability and reactivity of the molecule.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. ucsb.edulibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ucsb.edulibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. samipubco.comnih.gov

Fluorination of aromatic systems, such as naphthalene, has a profound effect on the energies of the frontier orbitals. The high electronegativity of fluorine atoms leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO levels. For instance, theoretical studies on perfluoronaphthalene have shown a marked decrease in these energy levels compared to the parent naphthalene molecule. rsc.org This increased stabilization of the LUMO, in particular, enhances the electron-accepting ability of the fluorinated compound.

Calculated HOMO-LUMO Gap for Naphthalene and a Fluorinated Analogue

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.13-1.384.75
PerfluoronaphthaleneNot specifiedNot specifiedNot specified

Electrostatic Potential and Charge Distribution Analysis

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. researchgate.net In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In fluorinated naphthalene systems, the introduction of highly electronegative fluorine atoms dramatically alters the electrostatic potential compared to the parent naphthalene. Computational studies on compounds like 1,2,4,5,6,8-hexafluoronaphthalene and 1,2,4,6,8-pentafluoronaphthalene show that the most negative potential is localized in the regions between the fluorine atoms. rsc.org Conversely, the hydrogen atoms on the aromatic ring become the most electropositive regions. rsc.org This charge distribution is a key factor in determining the intermolecular interactions, such as hydrogen bonding, that these molecules can engage in. rsc.org For this compound, a similar pattern is expected, with a significant accumulation of negative charge around the fluorine atoms and the bromine atom, influencing its interaction with other molecules.

Calculation of Electron Affinity and Ionization Potentials

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, and it is a measure of a substance's ability to act as an electron acceptor. wikipedia.orglibretexts.org Ionization potential (IP) is the energy required to remove an electron from a neutral atom or molecule. In the context of FMO theory, the IP is related to the HOMO energy (Koopmans' theorem approximates IP ≈ -E(HOMO)), and the EA is related to the LUMO energy (EA ≈ -E(LUMO)).

The extensive fluorination of polycyclic aromatic hydrocarbons (PAHs) significantly increases their electron affinity. While naphthalene itself has a negative electron affinity, meaning it does not form a stable anion in the gas phase, perfluoronaphthalene has a predicted electron affinity of 1.02 eV. rsc.orgnist.gov This demonstrates that perfluorination transforms naphthalene into an effective electron acceptor. rsc.org This enhanced electron affinity is a direct consequence of the stabilization of the LUMO by the electron-withdrawing fluorine atoms.

For this compound, it is anticipated that it would also have a positive electron affinity, making it a good electron acceptor. The combined electron-withdrawing effects of the four fluorine atoms and the bromine atom would contribute to this property.

Calculated Electron Affinities of Naphthalene and Perfluoronaphthalene

CompoundElectron Affinity (eV)
Naphthalene-0.2
Perfluoronaphthalene1.02

Intermolecular Interactions and Fluorine's Influence

Investigations of Aromatic π-Stacking (Aryl-Perfluoroaryl Interactions)

The interaction between electron-rich (aryl) and electron-deficient (perfluoroaryl) aromatic rings, often referred to as π-stacking, is a crucial non-covalent interaction in supramolecular chemistry and materials science. researchgate.net These interactions are significantly stronger than the π-stacking between two non-fluorinated aromatic rings. researchgate.net The attractive force is driven by a combination of electrostatic interactions (quadrupole-quadrupole interactions) and dispersion forces. rsc.org

Computational studies on co-crystals of naphthalene and octafluoronaphthalene (B166452) have provided detailed insights into these interactions. researchgate.netbenthamopenarchives.com The strongest interaction in these systems is the π-stacking between the parallel naphthalene and octafluoronaphthalene molecules. researchgate.netbenthamopenarchives.com DFT calculations have been employed to determine the energies of these interactions, which are substantial and play a key role in the crystal packing. researchgate.netbenthamopenarchives.com The geometry of these stacked dimers is typically parallel-displaced to minimize repulsion and maximize attraction. nih.gov

Interaction Energies in Aromatic Dimers

DimerInteraction Energy (kcal/mol)Method
Naphthalene-Naphthalene-6.1CCSD(T)
2-Naphthalenethiol Dimer-48.7 to -47.3 kJ/mol (-11.6 to -11.3 kcal/mol)B3LYP or B2PLYP

Characterization of Hydrogen Bonding with Organic Fluorine

Crystal structure analysis of highly fluorinated naphthalenes, such as 1,2,4,5,6,8-hexafluoronaphthalene and 1,2,4,6,8-pentafluoronaphthalene, reveals the presence of bifurcated C-H···(F-C)₂ hydrogen bonds. rsc.org The geometries of these interactions have been characterized, with typical H···F distances being in the range of 2.37 to 2.94 Å. rsc.org The formation of these hydrogen bonds is consistent with the electrostatic potential maps of these molecules, where the electropositive hydrogen atoms interact with the electronegative regions around the fluorine atoms. rsc.org

Geometries of C-H···F-C Hydrogen Bonds in Fluorinated Naphthalenes

CompoundH···F Distance (Å)C-H···F Angle (°)
1,2,4,5,6,8-Hexafluoronaphthalene2.37 - 2.64128 - 159
1,2,4,6,8-Pentafluoronaphthalene2.51 - 2.56135 - 136

Dispersion Contributions to Intermolecular Forces

Dispersion forces, also known as London dispersion forces, are a component of van der Waals forces that arise from temporary fluctuations in electron density. wikipedia.org While often considered weak, these forces are ubiquitous and become particularly significant in the interactions of large, polarizable molecules, such as polycyclic aromatic hydrocarbons.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods, particularly density functional theory (DFT), have been instrumental in unraveling the mechanisms of reactions involving fluorinated aromatic compounds. For instance, a combined experimental and computational study on the reaction of fluoroarenes with compounds containing Mg–Mg bonds has shed light on a concerted SNAr-like pathway. nih.gov In this mechanism, one metal center functions as a nucleophile while the other acts as an electrophile, facilitating the activation of the C–F bond. nih.gov The transition state of this C–F activation is characterized by a polarization of the Mg–Mg bond and a significant localization of negative charge on the fluoroarene moiety. nih.gov

This process is further stabilized by closed-shell Mg···Fortho interactions, which helps to explain the observed experimental preference for C–F bond activation at positions flanked by ortho-fluorine atoms. nih.gov Such computational insights are crucial for predicting the regioselectivity of nucleophilic substitution reactions in polyfluorinated systems like this compound.

Furthermore, computational analyses are employed to predict the stability of fluorinated compounds and their reaction products. By calculating parameters such as bond dissociation enthalpies, researchers can predict sites of bond cleavage and elucidate reaction mechanisms. nih.gov For example, in the context of photolysis of fluorinated pharmaceuticals, computational chemistry, in conjunction with experimental techniques like 19F NMR and mass spectrometry, helps in identifying and predicting the formation of fluorinated byproducts. nih.gov

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the principles derived from studies on related fluoroarenes and fluorinated naphthalenes are highly applicable. It is known that 1,2,3,4-tetrafluoronaphthalene (B8722808) can undergo nucleophilic substitution, with the 2-fluorine atom being the predominant site of displacement by nucleophiles like sodium methoxide (B1231860) and hydrazine. rsc.org Computational modeling could further elucidate the energetic profiles of these reaction pathways, providing a deeper understanding of the factors governing this observed regioselectivity.

In Silico Screening and Molecular Docking for Interaction Prediction

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinities and interaction modes of small molecules with biological macromolecules, such as enzymes and receptors. These methods are particularly valuable in drug discovery and materials science for identifying promising candidate molecules.

Molecular docking studies on various naphthalene-based and fluorinated compounds have demonstrated their potential as inhibitors of biologically significant enzymes. For example, a series of novel tetrafluoronaphthalene derivatives were synthesized and evaluated for their inhibitory activity against several enzymes, including α-glucosidase, acetylcholinesterase (AChE), and human carbonic anhydrase I and II (hCA I/II). nih.gov Molecular docking calculations were performed to understand the binding interactions of these derivatives within the active sites of the target enzymes. nih.gov The results revealed that these compounds exhibited significant inhibitory potential, with IC50 and Ki values in the nanomolar range for some of the tested enzymes. nih.gov

The introduction of fluorine atoms into molecular scaffolds can significantly influence their biological activity. Fluorine's unique properties, such as its high electronegativity and ability to form strong bonds, can enhance binding affinity, metabolic stability, and bioavailability. acs.org Molecular docking studies have shown that fluorinated compounds can form strong electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active sites of proteins. acs.orgsemanticscholar.org

For instance, in a study of fluorinated quinoline (B57606) derivatives as potential agents for triple-negative breast cancer, molecular docking demonstrated strong binding affinities with key enzymes. acs.org Similarly, a newly synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was investigated for its potential as an anti-breast cancer agent by targeting the human estrogen receptor alpha (ERα) through molecular docking. semanticscholar.org The study revealed a strong binding affinity, suggesting its potential as an inhibitor. semanticscholar.org

While specific molecular docking studies for this compound were not identified in the provided search results, the existing body of research on related fluorinated and naphthalene-containing molecules provides a strong foundation for predicting its potential interactions. The presence of both bromine and fluorine atoms on the naphthalene core of this compound suggests that it could engage in a variety of interactions, including halogen bonding, which can be a significant factor in ligand-protein binding. In silico screening of this compound against various biological targets could uncover potential applications in medicinal chemistry.

The table below summarizes the findings from a molecular docking study on tetrafluoronaphthalene derivatives against various enzymes. nih.gov

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)
Derivative 2 hCA I0.830.71
hCA II1.261.45
AChE39.0220.53
α-glucosidase15.2722.58
Derivative 2a hCA I1.271.09
hCA II1.855.31
AChE56.0156.76
α-glucosidase34.1230.45

Advanced Research Applications in Organic Synthesis and Materials Science

Role as Synthetic Building Blocks for Complex Molecules

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

No specific research is available detailing the use of 5-Bromo-1,2,3,4-tetrafluoronaphthalene as a precursor for PAHs or extended π-systems.

Synthesis of Naphthalene-Based Heterocycles

There are no specific documented syntheses of naphthalene-based heterocycles using this compound as a starting material.

Contributions to Functional Material Development

Organic Semiconductors and Optoelectronic Devices

Information regarding the application of this compound in organic semiconductors or optoelectronic devices is not present in the available literature. While polyfluorinated naphthalene (B1677914) derivatives, in general, are studied for these purposes, data on this specific compound is absent. nih.gov

Advanced Fluorescent and Luminescent Probes

There is no available research on the development of fluorescent or luminescent probes derived from this compound.

Catalytic Applications and Ligand Design in Research Contexts

No studies describing the use of this compound in catalytic applications or for the design of ligands could be located.

Future Perspectives and Emerging Avenues in Fluorinated Naphthalene Research

Innovations in Sustainable and Efficient Synthetic Routes

The synthesis of polyfluorinated aromatic compounds, including brominated tetrafluoronaphthalenes, is an area ripe for innovation with a strong emphasis on sustainability and efficiency. Traditional methods for producing such compounds can be energy-intensive and may utilize hazardous reagents. Future research will likely focus on developing greener synthetic pathways.

One promising direction is the exploration of magnesium amide-mediated halogenation reactions. Recent studies on electron-deficient hexafluoro- and heptafluoronaphthalenes have demonstrated that this approach can yield perfluorohalogenated naphthalenes in good to excellent yields. rsc.org This methodology could potentially be adapted for the selective bromination of tetrafluoronaphthalene precursors, offering a more efficient and controlled synthesis.

Furthermore, the development of solvent-free and catalyst-free gas-phase reactions represents another sustainable approach. High-temperature gas-phase reactions of naphthalene (B1677914) with perfluoroalkyl iodides have been shown to produce highly perfluoroalkylated naphthalenes. nih.gov Investigating analogous gas-phase reactions for the bromination and fluorination of naphthalene could lead to cleaner and more atom-economical synthetic routes. The general trend in synthetic chemistry towards more environmentally friendly processes suggests a future where enzymatic synthesis and flow chemistry could also be applied to the production of complex fluorinated aromatics.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new fluorinated compounds. arxiv.org These computational tools can accelerate the identification of molecules with desired properties by learning from existing data, thus reducing the need for extensive and costly experimental work. nih.govupf.edu

For a compound like 5-Bromo-1,2,3,4-tetrafluoronaphthalene, ML models could be trained to predict a range of physicochemical and electronic properties. By leveraging data from other polyhalogenated aromatic hydrocarbons, it would be possible to build predictive models for properties such as thermal stability, solubility, and electronic behavior. Explainable AI techniques are particularly valuable in this context as they can provide insights into the structure-property relationships, guiding chemists in the rational design of new molecules. arxiv.org For instance, ML models can help identify the optimal substitution patterns on the naphthalene ring to achieve specific electronic or material properties. nih.govresearchgate.net

The development of robust ML models relies on the availability of high-quality data. Future efforts will likely involve the creation of comprehensive databases of experimental and computationally derived properties for a wide range of fluorinated and brominated aromatic compounds to train more accurate and generalizable predictive models. researchgate.netchemrxiv.org

Development of Advanced Analytical Techniques for Trace Analysis and Speciation

The detection and quantification of halogenated aromatic compounds in various matrices are crucial for both environmental monitoring and quality control in materials science. While specific analytical methods for this compound are not detailed in the literature, the broader field of analytical chemistry for brominated and fluorinated compounds offers a glimpse into future trends.

Current methods for the analysis of brominated flame retardants (BFRs) often involve techniques like gas chromatography coupled with mass spectrometry (GC-MS). nih.govnih.gov Future advancements will likely focus on enhancing the sensitivity and selectivity of these methods to enable the detection of trace amounts of specific isomers of brominated tetrafluoronaphthalenes. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, and its application in the analysis of polyfluorinated iodine alkanes in air samples highlights its potential for the trace determination of other halogenated compounds.

Furthermore, the development of novel sample preparation techniques is an active area of research. Methods such as solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are being refined to improve the extraction efficiency of halogenated compounds from complex matrices, reduce solvent consumption, and minimize sample handling. nih.gov These advancements will be critical for accurately assessing the environmental fate and potential impact of compounds like this compound.

Exploration of Unconventional Reactivity and Supramolecular Assembly

The presence of multiple fluorine atoms and a bromine atom on the naphthalene core of this compound suggests a rich and potentially unconventional reactivity profile. The strong electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack and influencing the stability of reaction intermediates.

Future research is expected to delve into the unique reactivity of such polyhalogenated naphthalenes. This includes exploring their potential as building blocks in organic synthesis, where the bromine atom can serve as a handle for cross-coupling reactions, while the fluorinated ring offers unique electronic properties to the resulting products.

Moreover, the study of non-covalent interactions is a key area of emerging research. The fluorine and bromine atoms can participate in halogen bonding and other non-covalent interactions, which can be harnessed for the rational design of supramolecular assemblies. rsc.orgrsc.org Computational studies can play a crucial role in understanding and predicting these interactions, paving the way for the design of novel materials with tailored solid-state structures and properties. rsc.org The investigation of how these molecules self-assemble on surfaces and in the solid state could lead to new applications in materials science, such as in organic electronics or crystal engineering. researchgate.net

Multiscale Computational Modeling for Predicting System-Level Behavior

Computational modeling, from the quantum mechanical to the macroscopic level, is an indispensable tool for understanding and predicting the behavior of complex chemical systems. For fluorinated naphthalenes, multiscale modeling can provide insights that are difficult to obtain through experimental methods alone.

At the molecular level, Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netssrn.commdpi.com DFT calculations can help in understanding the effects of bromine and fluorine substitution on the naphthalene core and in predicting the outcomes of chemical reactions. nih.govnih.gov Computational studies on microhydrated naphthalene have demonstrated the power of these methods in elucidating intermolecular interactions. nih.gov

Beyond the single-molecule level, molecular dynamics simulations can be used to study the behavior of these molecules in condensed phases, such as in solution or in the solid state. This can provide insights into their self-assembly behavior and the morphology of thin films, which is crucial for applications in organic electronics. By bridging the gap between molecular properties and macroscopic behavior, multiscale modeling will be instrumental in the rational design of new materials based on fluorinated naphthalenes and in predicting their performance in various applications.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1,2,3,4-tetrafluoronaphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves bromination of 1,2,3,4-tetrafluoronaphthalene using NN-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents like CCl₄ . Optimization requires controlling temperature (0–20°C) and reaction time (2–24 hours). Purity is enhanced via column chromatography with hexane/ethyl acetate gradients. Monitor regioselectivity using 19F^{19}\text{F}-NMR to confirm bromine substitution at the 5-position .

Q. How can crystallographic data resolve structural ambiguities in fluorinated naphthalenes?

  • Methodological Answer : X-ray diffraction (XRD) is critical for resolving positional disorder of fluorine/bromine atoms. For this compound, compare unit cell parameters with analogous structures (e.g., 1,2,3,4-tetrafluoronaphthalene) to identify hydrogen-bonding motifs like C–H⋯F interactions. Use PIXEL computational methods to validate intermolecular interaction energies .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization from dichloromethane/hexane mixtures at low temperatures (0–6°C) is preferred due to the compound’s moderate solubility. For trace impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity via GC-MS (>97% by HPLC) and elemental analysis .

Advanced Research Questions

Q. How do competing reaction pathways affect bromination regioselectivity in polyfluorinated naphthalenes?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing fluorine substituents, which direct bromine to the least deactivated position (C5). Computational DFT studies (e.g., B3LYP/6-31G*) predict activation energies for competing pathways. Experimentally, vary solvent polarity (e.g., DMF vs. CCl₄) and monitor intermediates via in situ 1H^{1}\text{H}-NMR to map kinetic vs. thermodynamic control .

Q. What strategies address contradictions in reported crystal packing motifs for fluorinated naphthalenes?

  • Methodological Answer : Discrepancies in synthon formation (e.g., R₂²(8) vs. R₄⁴(24) motifs) arise from subtle differences in fluorine substitution patterns. Cross-validate XRD data with solid-state 13C^{13}\text{C}-NMR to detect polymorphism. Use Hirshfeld surface analysis to quantify intermolecular contacts and compare with computational crystal structure prediction (CSP) tools .

Q. How can computational modeling guide the design of derivatives with tailored hydrogen-bonding networks?

  • Methodological Answer : Employ Molecular Electrostatic Potential (MEP) maps to identify electron-deficient fluorine sites prone to C–H⋯F interactions. Simulate crystal packing with software like Mercury (CCDC) to predict synthon stability. Validate predictions by synthesizing analogs (e.g., 5-Bromo-1,2,4-trifluoronaphthalene) and analyzing their XRD data .

Q. What experimental precautions mitigate decomposition of brominated fluoronaphthalenes under light or heat?

  • Methodological Answer : Store compounds in amber vials at –20°C under argon. Avoid prolonged exposure to UV light during synthesis. For thermal stability, conduct TGA-DSC analysis to identify decomposition thresholds (>150°C). Use radical inhibitors (e.g., BHT) in reaction mixtures to suppress unwanted side reactions .

Data Analysis & Reproducibility

Q. How should researchers reconcile conflicting NMR spectral data for fluorinated bromonaphthalenes?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F}-NMR shifts may stem from solvent effects or dynamic exchange. Record spectra in deuterated chloroform at consistent temperatures (25°C). Compare coupling constants (JF-FJ_{\text{F-F}}, JF-BrJ_{\text{F-Br}}) with DFT-calculated values. Use COSY and NOESY to resolve overlapping signals .

Q. What statistical approaches improve reproducibility in multi-step syntheses?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize variables (e.g., reagent stoichiometry, temperature). Use response surface methodology (RSM) to model yield vs. reaction time. Validate robustness via triplicate runs and report confidence intervals (95% CI) for critical parameters .

Safety & Handling

Q. What safety protocols are essential for handling brominated fluoronaphthalenes?

  • Methodological Answer :
    Use fume hoods for synthesis and purification. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose of waste via halogen-specific disposal protocols (e.g., incineration with alkaline scrubbers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.